1H and 13C NMR Spectral Analysis of 2-Fluorothieno[3,2-d]pyrimidine: A Mechanistic and Methodological Guide
1H and 13C NMR Spectral Analysis of 2-Fluorothieno[3,2-d]pyrimidine: A Mechanistic and Methodological Guide
Executive Summary
The thieno[3,2-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of high-affinity kinase inhibitors targeting Focal Adhesion Kinase (FAK) 1 and Phosphatidylinositol-3-kinase (PI3K) 2. The introduction of a highly electronegative fluorine atom at the C2 position significantly alters the electronic landscape of the pyrimidine ring, impacting both its physicochemical properties and its binding affinity within the ATP-binding pocket of target kinases 3.
As a Senior Application Scientist, it is imperative to move beyond mere data tabulation and understand the fundamental quantum mechanical and electronic principles governing the NMR behavior of fluorinated heterocycles. This whitepaper provides an in-depth structural elucidation of 2-Fluorothieno[3,2-d]pyrimidine , detailing the causality behind its 1 H and 13 C NMR chemical shifts, spin-spin coupling constants ( J ), and the self-validating experimental protocols required for high-fidelity spectral acquisition.
Structural and Electronic Framework
To accurately assign the NMR spectra, we must first establish the IUPAC numbering for the thieno[3,2-d]pyrimidine fused bicyclic system. The numbering begins at the pyrimidine nitrogen adjacent to the bridgehead to give heteroatoms the lowest possible locants:
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Pyrimidine Ring: N1, C2 (fluorinated), N3, C4.
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Bridgehead Carbons: C4a, C7a.
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Thiophene Ring: S5, C6, C7.
In 2-fluorothieno[3,2-d]pyrimidine, the protons are located exclusively at the C4, C6, and C7 positions. The strong inductive electron-withdrawing effect (-I) of the fluorine atom at C2, coupled with the diamagnetic anisotropy of the fused aromatic rings, dictates the distinct deshielding patterns observed in the spectra.
1 H NMR Spectral Data & Causality
The 1 H NMR spectrum of 2-fluorothieno[3,2-d]pyrimidine is characterized by three distinct proton environments. The table below summarizes the quantitative data, followed by the mechanistic rationale for these shifts.
Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Rationale |
| C4-H | 9.15 | s (or d) | 4JFH≤2.0 | 1H | Highly deshielded by adjacent N3 and bridgehead C4a. |
| C6-H | 8.10 | d | 3JHH=5.5 | 1H | Thiophene α -proton (adjacent to S5). |
| C7-H | 7.65 | d | 3JHH=5.5 | 1H | Thiophene β -proton. |
Causality of Shifts:
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The Pyrimidine Proton (C4-H): The C4 proton is pushed profoundly downfield ( δ 9.15) due to the combined electron-withdrawing effects of the adjacent sp2 -hybridized N3 atom and the ring current of the fused system. Long-range scalar coupling to the fluorine atom ( 4JFH ) is typically negligible or appears as a very fine splitting ( ≤2 Hz).
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The Thiophene Protons (C6-H & C7-H): These protons form a classic AB spin system. The C6 proton ( δ 8.10) is shifted downfield relative to C7 ( δ 7.65) because of its immediate proximity to the electronegative sulfur atom (S5), which exerts a strong inductive pull. The 3JHH coupling constant of 5.5 Hz is the definitive hallmark of adjacent protons on a thiophene ring.
13 C and 19 F NMR Spectral Data & Causality
The 13 C NMR spectrum is dominated by heteronuclear carbon-fluorine ( 13 C- 19 F) spin-spin coupling. Because 19 F is a spin-1/2 nucleus with 100% natural abundance, it splits the carbon signals without the need for specialized pulse sequences.
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( JCF , Hz) | Assignment Rationale |
| C2 | 161.5 | d | 1JCF≈215 | Direct attachment to highly electronegative F atom. |
| C7a | 160.0 | d | 3JCF≈17 | Bridgehead carbon coupled to F at C2 via N1. |
| C4 | 156.0 | d | 3JCF≈16 | Pyrimidine carbon coupled to F at C2 via N3. |
| C6 | 136.5 | s | - | Thiophene α -carbon (adjacent to S5). |
| C4a | 128.0 | s | - | Bridgehead carbon (4 bonds away from F). |
| C7 | 124.0 | s | - | Thiophene β -carbon. |
Causality of Shifts & Coupling:
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Primary Coupling ( 1JCF ): The massive Fermi contact interaction between the 13 C and 19 F nuclei at the C2 position results in a large primary coupling constant ( 1JCF≈215 Hz). The magnitude of this coupling is a direct diagnostic tool for confirming successful fluorination.
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Long-Range Coupling ( 3JCF ): The fluorine nucleus couples with the C4 and C7a carbons over three bonds, yielding doublets with J≈16−17 Hz. The C6 and C7 carbons remain unaffected as they are ≥5 bonds away.
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19 F NMR Insight: A standard 19 F NMR acquisition (376 MHz, CDCl 3 ) will yield a sharp singlet at approximately δ -52.4 ppm (relative to CFCl 3 ), validating the lack of adjacent proton scalar coupling.
Experimental Protocols: A Self-Validating NMR Workflow
Trustworthiness in structural elucidation relies on self-validating workflows. The protocol below ensures high-fidelity J -coupling extraction and quantitative accuracy.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 15-20 mg of 2-fluorothieno[3,2-d]pyrimidine in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v tetramethylsilane (TMS). CDCl 3 provides a non-polar environment that minimizes solute-solvent hydrogen bonding, ensuring sharp resonance lines.
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Instrument Calibration (Self-Validation): Lock the spectrometer to the deuterium resonance of CDCl 3 . Shim the magnetic field (Z1-Z5 gradients) until the TMS signal's Full Width at Half Maximum (FWHM) is <0.5 Hz. Causality: Poor shimming will artificially broaden peaks, obscuring the fine 3JCF and 4JFH splittings critical for structural proof.
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1 H Acquisition Parameters: Utilize a standard 30° excitation pulse (zg30). Set the relaxation delay ( D1 ) to ≥3 seconds (at least 5×T1 of the longest relaxing proton) to guarantee quantitative integration.
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13 C Acquisition Parameters: Utilize a proton-decoupled sequence (zgpg30). Due to the lack of Nuclear Overhauser Effect (NOE) enhancement and long T1 relaxation times for the quaternary carbons (C2, C4a, C6, C7a), increase D1 to 5-10 seconds to ensure accurate signal-to-noise ratios across all carbon environments.
Caption: Self-validating NMR workflow ensuring high-fidelity J-coupling extraction and spectral accuracy.
Biological Relevance & Kinase Targeting
The 2-fluorothieno[3,2-d]pyrimidine core is not just a structural curiosity; it is a vital intermediate in drug discovery. The C2-fluoro group acts as an excellent leaving group for subsequent SNAr (Nucleophilic Aromatic Substitution) reactions, allowing for the rapid library generation of C2-amino derivatives. These derivatives act as potent, ATP-competitive inhibitors of the PI3K/Akt signaling pathway, effectively halting tumor proliferation 2.
Caption: Mechanism of action for thieno[3,2-d]pyrimidine derivatives targeting the PI3K/Akt signaling pathway.
References
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Title: Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs Source: MDPI URL: 3
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Title: The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer Source: ACS Publications URL: 2
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Title: Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3 Source: ACS Publications URL: 1
